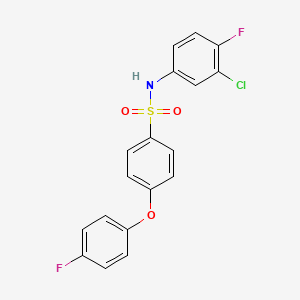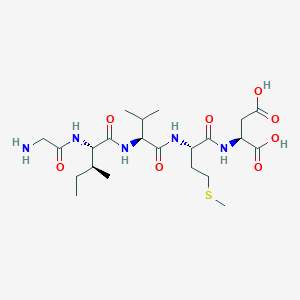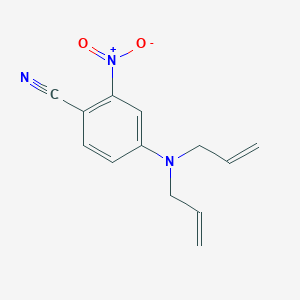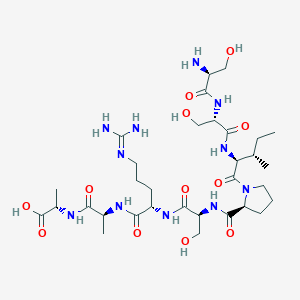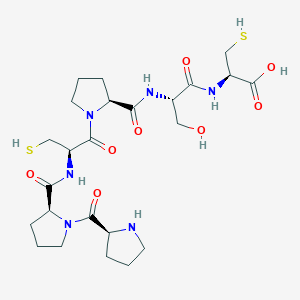
L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: is a synthetic peptide composed of six amino acids: proline, cysteine, and serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-cysteine, L-proline, and L-proline).
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups from disulfide bonds.
Substitution: Peptide analogs with altered sequences and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is used as a model compound in peptide chemistry to study peptide synthesis, folding, and stability.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The interactions can modulate the activity of these targets, leading to various biological effects. For example, the peptide may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Vergleich Mit ähnlichen Verbindungen
L-Prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: A shorter analog with one less proline residue.
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: An analog with an additional cysteine residue.
Uniqueness: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is unique due to its specific sequence, which may confer distinct structural and functional properties. The presence of multiple proline and cysteine residues can influence the peptide’s stability, folding, and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
811449-00-0 |
|---|---|
Molekularformel |
C24H38N6O8S2 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C24H38N6O8S2/c31-10-14(19(32)28-16(12-40)24(37)38)26-20(33)17-5-3-9-30(17)23(36)15(11-39)27-21(34)18-6-2-8-29(18)22(35)13-4-1-7-25-13/h13-18,25,31,39-40H,1-12H2,(H,26,33)(H,27,34)(H,28,32)(H,37,38)/t13-,14-,15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
WTBHYDQADPWSMS-QQCJEOGWSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
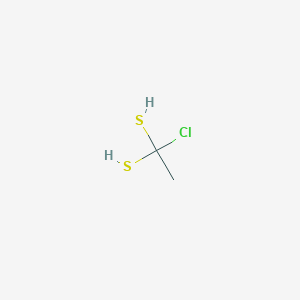
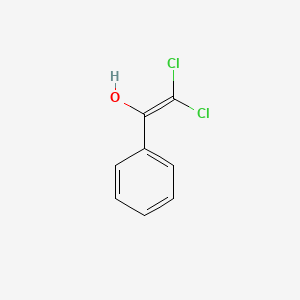
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)

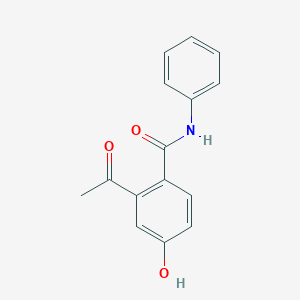
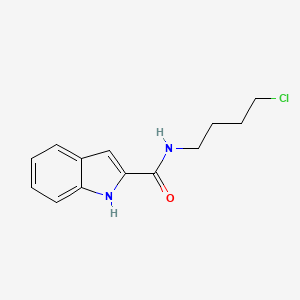
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
